molecular formula C8H12BNO3 B578224 (2-Ethoxy-4-methylpyridin-3-yl)boronic acid CAS No. 1309982-61-3

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Cat. No. B578224
M. Wt: 180.998
InChI Key: RXEMDUDOXFSVOJ-UHFFFAOYSA-N
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Description

“(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular formula of “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” is C8H12BNO3 . The molecular weight is 152.94 .


Chemical Reactions Analysis

Boronic acids, such as “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They are involved in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” are not fully specified in the available resources .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound serves as a crucial building block in organic synthesis, particularly in Suzuki cross-coupling reactions. The synthesis and isolation of 2-ethoxy-3-pyridylboronic acid, as a related compound, have been demonstrated on a commercial scale, underscoring its role in the efficient synthesis of highly functionalized 3-aryl/heteroaryl-pyridines. This process involves palladium-catalyzed Suzuki–Miyaura conditions, showcasing the compound's utility in creating novel compounds with potential applications in various fields including materials science and pharmaceuticals (Thompson et al., 2005).

Sensor Development

Boronic acid derivatives, including compounds similar to "(2-Ethoxy-4-methylpyridin-3-yl)boronic acid", are known for their novel fluorescent properties. These properties are particularly useful in sensor design, such as in the study of fluorescence quenching by aniline in different solvents. This research provides insights into the development of sensors based on boronic acid derivatives, offering a foundation for future sensor technologies that could detect a wide range of chemical entities with high specificity and sensitivity (Melavanki, 2018).

Biologically Active Molecules

Boronic acids are increasingly being explored for their potential applications in medicine and biology, due to their ability to interact with biologically relevant molecules. This includes the development of boronic acid-based catalysts for enantioselective reactions and their use in the synthesis of biologically active compounds. For instance, boronic acid-catalyzed, highly enantioselective aza-Michael additions highlight the compound's role in synthesizing densely functionalized cyclohexanes, which could have implications in drug development and the synthesis of other bioactive molecules (Hashimoto et al., 2015).

Safety And Hazards

While handling “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-ethoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEMDUDOXFSVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694417
Record name (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid

CAS RN

1309982-61-3
Record name (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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